Hederacolchiside A1

Vue d'ensemble

Description

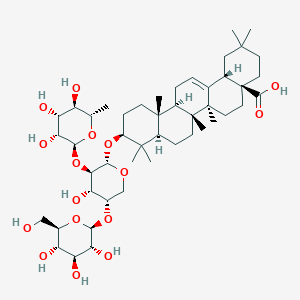

Hederacolchiside A1 is a triterpenoid saponin compound isolated from the plant Pulsatilla chinensis. This compound has garnered significant attention due to its broad-spectrum biological activities, including antischistosomal, anticancer, and antiproliferative properties . It contains a trisaccharide scaffold, which is crucial for its biological functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Hederacolchiside A1 involves multiple steps, starting from the extraction of the compound from Pulsatilla chinensis. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the pure compound .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the extraction and purification processes to increase yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s quality .

Analyse Des Réactions Chimiques

Types of Reactions: Hederacolchiside A1 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can alter the double bonds in the triterpenoid structure.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed under mild conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Applications De Recherche Scientifique

Chemistry

Hederacolchiside A1 serves as a model compound for studying the synthesis and reactions of triterpenoid saponins. Its unique structure allows researchers to explore the chemical properties and potential modifications that enhance its biological activity.

Biology

The compound is extensively studied for its effects on cellular processes:

- Autophagy Regulation : HSA has been shown to inhibit autophagy in colon cancer cells through the inhibition of cathepsin C, leading to dysregulation of cellular homeostasis .

- Cell Proliferation : It suppresses tumor cell growth by inducing apoptosis and disrupting normal cellular functions.

Medicine

This compound is being investigated for its therapeutic potential:

- Antischistosomal Agent : Demonstrated efficacy in both in vivo and in vitro studies against schistosomiasis .

- Cancer Treatment : Shows promise as a therapeutic agent in managing colon cancer due to its ability to induce cell cycle arrest and inhibit tumor growth in preclinical models .

Industry

The antiproliferative properties of HSA position it as a candidate for developing new therapeutic agents aimed at treating various cancers and parasitic infections.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Findings |

|---|---|

| Cytotoxicity (IC50) | 1.1 - 4.6 μM against various cancer cell lines |

| Autophagy Markers | Increased levels of LC3B-II and SQSTM1 |

| Tumor Growth Inhibition | Significant reduction in tumor size in mouse models |

| Spheroid Viability | Decreased size and viability in organoid cultures |

Case Study 1: Anticancer Effects

A study demonstrated that treatment with this compound led to significant vacuolization within colon cancer cells, indicating a disruption in normal cellular morphology. This was visualized using microscopy techniques, confirming the compound's impact on autophagic processes .

Case Study 2: Antischistosomal Activity

In another investigation, this compound exhibited potent antischistosomal activity, effectively reducing parasite viability both in vitro and in vivo. The study highlighted its potential as a novel therapeutic agent against schistosomiasis .

Mécanisme D'action

Hederacolchiside A1 exerts its effects through multiple mechanisms:

Antischistosomal Activity: It disrupts the tegument system of Schistosoma parasites, leading to their death.

Anticancer Activity: The compound inhibits autophagy by reducing the expression and activity of cathepsin C, leading to the accumulation of autophagy markers LC3B and SQSTM1. Additionally, it induces apoptosis in cancer cells by promoting reactive oxygen species (ROS) generation and inactivating the JAK2/STAT3 signaling pathway.

Comparaison Avec Des Composés Similaires

Hederacolchiside A1 is unique due to its broad-spectrum biological activities. Similar compounds include:

Hederacolchiside B1: Another triterpenoid saponin with similar antiproliferative properties.

Colchicoside: Known for its anti-inflammatory and muscle relaxant properties.

Pulsatilloside: Another compound isolated from Pulsatilla species with potential antischistosomal activity.

This compound stands out due to its potent antischistosomal and anticancer activities, making it a valuable compound for further research and development .

Activité Biologique

Hederacolchiside A1 (HA1) is a triterpenoid saponin derived from the plant Anemone raddeana. Recent studies have highlighted its potential as an anticancer agent, particularly through its effects on autophagy and cell proliferation in various cancer cell lines. This article provides a comprehensive overview of the biological activities of HA1, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular weight of 897.1 g/mol. Its chemical structure includes multiple functional groups that contribute to its biological activity. The compound has been shown to exhibit significant antiproliferative effects against several human cancer cell lines, with IC50 values ranging from 1.1 to 4.6 μM, indicating strong cytotoxicity at low concentrations .

Inhibition of Autophagy

Recent research indicates that HA1 suppresses autophagy in colon cancer cells, which is crucial for tumor survival under stress conditions. The study demonstrated that HA1 treatment leads to:

- Increased levels of autophagy markers LC3B-II and SQSTM1 (p62), indicating impaired autophagic flux.

- Distinct vacuolar formation in colorectal cancer cells, which is indicative of dysfunctional autophagy .

The inhibition of lysosomal protein cathepsin C by HA1 further supports its role in disrupting autophagic processes, thereby reducing cancer cell viability and growth both in vitro and in vivo .

Anticancer Activity

HA1 has shown promise as a therapeutic agent against various carcinomas:

- Colon Cancer : HA1 significantly reduced the growth of colon cancer cells in vitro and inhibited tumor growth in mouse models. It also decreased the expression of Ki-67, a marker for cell proliferation .

- Spheroid Formation : In experiments involving patient-derived colon cancer organoids, HA1 treatment resulted in reduced spheroid size and viability over time, demonstrating its effectiveness against more complex tumor structures .

Data Summary

| Biological Activity | Findings |

|---|---|

| Cytotoxicity (IC50) | 1.1 - 4.6 μM against various cancer cell lines |

| Autophagy Markers | Increased LC3B-II and SQSTM1 levels |

| Tumor Growth Inhibition | Significant reduction in tumor size in mouse models |

| Spheroid Viability | Decreased size and viability in organoid cultures |

Case Studies

In a notable study focusing on the therapeutic effects of HA1:

- Colon cancer cells treated with HA1 exhibited increased vacuolization and significant changes in cellular morphology.

- The study utilized microscopy techniques to visualize the effects of HA1 on cell structure, confirming its impact on autophagic processes .

Additionally, compound modifications derived from HA1 have been evaluated for enhanced anticancer activity while reducing toxicity. Some derivatives showed improved efficacy compared to the natural product itself, indicating potential for further development .

Propriétés

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O16/c1-22-30(49)33(52)35(54)38(59-22)63-37-32(51)26(61-39-36(55)34(53)31(50)25(20-48)60-39)21-58-40(37)62-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)/t22-,24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSAXYBPXKLMJO-IFECXJOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315772 | |

| Record name | Hederacolchiside A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

897.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106577-39-3 | |

| Record name | Hederacolchiside A1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106577-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hederacolchiside A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action of Hederacolchiside A1 in exhibiting anti-cancer effects?

A1: this compound (HA1) has been shown to induce apoptosis in cancer cells [, ]. More recently, research indicates HA1 inhibits autophagy by decreasing the expression and proteolytic activity of the lysosomal protein Cathepsin C [, ]. This disruption of autophagy contributes to its anti-cancer properties.

Q2: How does this compound impact Leishmania parasites?

A2: Studies have demonstrated that HA1 exhibits potent anti-leishmanial activity by altering the membrane integrity and membrane potential of Leishmania parasites, ultimately hindering their proliferation [, , ].

Q3: Beyond its effects on cancer cells, what other cellular interactions have been observed with HA1?

A3: HA1 has been shown to interact with cholesterol and phospholipids in cell membranes, leading to pore formation [, ]. This interaction has been observed in human melanoma cells, resulting in the release of cytoplasmic proteins [].

Q4: Are there any in vivo studies demonstrating the anti-tumor activity of this compound?

A4: Yes, in vivo studies utilizing athymic nude mice models have demonstrated that HA1 significantly inhibits the growth of transplanted tumors [].

Q5: Has this compound shown efficacy against Schistosomiasis?

A5: Research indicates that HA1 possesses promising antischistosomal properties, demonstrating high activity against Schistosoma japonicum and, to a lesser extent, Schistosoma mansoni []. It has even shown superior efficacy compared to current treatments like praziquantel and artesunate [].

Q6: Does this compound interact with melanin?

A6: Yes, high-resolution magic-angle spinning nuclear magnetic resonance studies have revealed a specific interaction between HA1 and melanin []. This interaction may contribute to the increased susceptibility of pigmented melanoma cells to HA1 [].

Q7: Are there any studies investigating the potential of this compound in treating pulmonary injury?

A7: While research in this area is limited, some studies suggest potential therapeutic effects of HA1 on particulate matter-induced pulmonary injury [].

Q8: Have any synthetic derivatives of this compound been developed?

A8: Yes, researchers have synthesized nitric oxide-donating derivatives of HA1 and evaluated their potential as anticancer agents in vitro and in vivo []. Additionally, novel derivatives bearing an aryl triazole moiety have been synthesized and assessed for antitumor activity [].

Q9: Has the synthesis of this compound and its structural analog, β-hederin, been achieved?

A9: Yes, successful syntheses of both HA1 and β-hederin, triterpenoid saponins with a unique cytotoxicity-inducing disaccharide moiety, have been reported [, ].

Q10: What is the role of the PI3K/Akt/mTOR signaling pathway in the context of this compound's anticancer activity?

A10: Research suggests that HA1 suppresses tumor cell proliferation by inducing apoptosis through modulation of the PI3K/Akt/mTOR signaling pathway [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.